molecular formula C8H12N4O B1417720 6-piperazin-1-yl-3H-pyrimidin-4-one CAS No. 1159568-13-4

6-piperazin-1-yl-3H-pyrimidin-4-one

Katalognummer: B1417720
CAS-Nummer: 1159568-13-4
Molekulargewicht: 180.21 g/mol
InChI-Schlüssel: QUGKXFORSQQHDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-piperazin-1-yl-3H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-piperazin-1-yl-3H-pyrimidin-4-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-piperazin-1-yl-3H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 6-piperazin-1-yl-3H-pyrimidin-4-one. Research indicates that modifications to the compound can enhance its efficacy against various microbial strains:

  • Synthesis and Testing : Compounds synthesized from this compound were tested against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as gram-negative bacteria like Escherichia coli and Salmonella typhi, and fungi such as Candida albicans .
  • Activity Results : The antimicrobial activity varied significantly among the tested compounds. For instance, derivatives with electron-donating groups showed higher activity compared to those with electron-withdrawing groups. Specifically, a compound with a 4-methoxyphenyl group exhibited superior antimicrobial effects compared to one with a 4-fluorophenyl group .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMicrobial StrainInhibition Zone (mm)MIC (ppm)
6aStaphylococcus aureus208
6bBacillus cereus1510
5aEscherichia coli1812
12Candida albicans226

Neurological Applications

Another promising area for the application of this compound is in the treatment of neurological disorders:

  • Monoacylglycerol Lipase Inhibition : Research has shown that derivatives of this compound can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Inhibition of MAGL has potential therapeutic implications for conditions such as pain and inflammation .

Case Studies

Several case studies have documented the effectiveness of compounds derived from this compound:

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives revealed that specific substitutions led to enhanced antimicrobial properties. The research focused on how different electron-donating and withdrawing groups affected the overall activity against microbial strains .

Case Study: Neurological Impact

In another study, a derivative was tested for its ability to modulate endocannabinoid levels through MAGL inhibition, showing promising results in preclinical models for pain relief .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-piperazin-1-yl-3H-pyrimidin-4-one is unique due to its specific combination of a pyrimidine ring and a piperazine moiety, which imparts distinct chemical and biological properties

Biologische Aktivität

Overview

6-Piperazin-1-yl-3H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring fused with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. Its structural characteristics allow it to interact with various biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation. For instance, studies indicate that it can inhibit protein kinases, which play crucial roles in cell signaling pathways related to growth and differentiation.

In vitro assays have demonstrated that derivatives of this compound can lead to reduced viability in various cancer cell lines, including breast cancer cells. One study reported an IC50 value of 18 μM for a derivative targeting poly (ADP-ribose) polymerase (PARP), which is critical for DNA repair mechanisms in cancer cells .

Enzyme Inhibition

This compound has also shown promise as an inhibitor of enzymes such as N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). Structure–activity relationship (SAR) studies revealed that modifications to the compound could enhance its inhibitory potency. For example, specific substitutions resulted in a tenfold increase in activity compared to baseline compounds .

The mechanism of action of this compound involves its interaction with molecular targets such as protein kinases and other enzymes. By binding to these targets, the compound can modulate their activity, leading to altered cellular processes such as apoptosis and cell cycle arrest. This interaction is crucial for its role as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivitySimilarities
PyrazinamideAnti-tubercularContains a pyrimidine structure
Pyrido[2,3-d]pyrimidineAnticancer propertiesHeterocyclic structure
QuinazolineProtein kinase inhibitionSimilar mechanism of action

This compound stands out due to its specific combination of a piperazine moiety with the pyrimidine ring, which imparts distinct chemical and biological properties compared to these compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Inhibition of NAPE-PLD : A study optimized a library of pyrimidine derivatives and identified potent inhibitors with enhanced pharmacological profiles. The most effective compound exhibited an IC50 value significantly lower than existing drugs, indicating its potential for further development .
  • Anticancer Efficacy : In vitro experiments demonstrated that derivatives of this compound could effectively reduce cell viability in breast cancer models. The mechanism involved the induction of apoptosis via PARP inhibition, showcasing its therapeutic potential against resistant cancer types .

Eigenschaften

IUPAC Name

4-piperazin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGKXFORSQQHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (13.5 g, 48.2 mmol) in dichloromethane (200 mL) was added MP-TsOH (available from Aldrich; 81.0 g). The reaction was shaken at room temperature for 4 days. The crude reaction mixture was filtered and the resin was washed with methanol (460 mL). The desired product was eluted from the resin with 2M ammonia in methanol (460 mL) to give 6-piperazin-1-yl-3H-pyrimidin-4-one (8.4 g, 90%). LCMS Purity=96% (Rt=0.22 in the solvent front). 1H NMR (d6-DMSO) δ 7.75 (s, 1H), 5.10 (s, 1H), 2.60-2.42 (m, 4H), 2.38-2.25 (m, 4H).
Name
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid benzyl ester (Intermediate 3; 2.00 g, 7.14 mmol) and a catalytic amount of 10% palladium on carbon in ethanol (300 mL) was hydrogenated at atmospheric temperature and pressure. The starting material is not readily soluble in ethanol so it is clearly visible. After 6 h, the amount of starting material was significantly reduced. Hydrogenation was continued overnight, and a large amount of solid was present. Acetonitrile (300 mL) was added and the mixture was heated to dissolve the solid. The catalyst was filtered off using Celite, and the solvent was evaporated from the filtrate to give 6-piperazin-1-yl-3H-pyrimidin-4-one (820 mg, 64%) as a white solid.
Name
4-(6-oxo-1,6-dihydro-pyrimidin-4-yl)-piperazine-1-carboxylic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 2
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 4
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
6-piperazin-1-yl-3H-pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
6-piperazin-1-yl-3H-pyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.